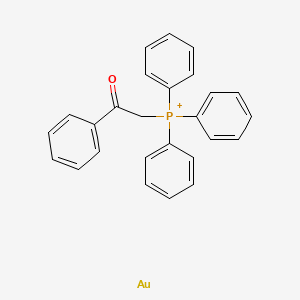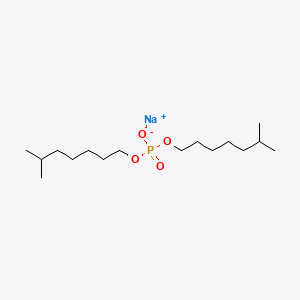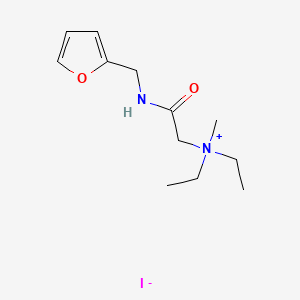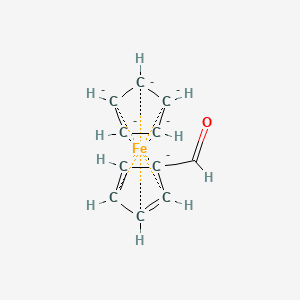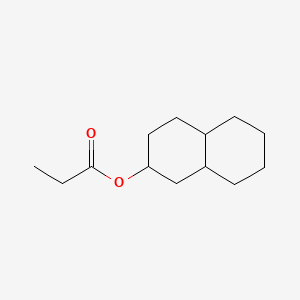
Decahydro-2-naphthyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-2-naphthyl propionate is an organic compound with the molecular formula C13H22O2. It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, resulting in a decahydro structure. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decahydro-2-naphthyl propionate can be synthesized through the esterification of decahydro-2-naphthol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, decahydro-2-naphthol and propionic acid, are mixed in a reactor vessel along with a suitable catalyst. The mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-2-naphthyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decahydro-2-naphthyl propionate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of decahydro-2-naphthyl propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decahydro-2-naphthol and propionic acid, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Decahydro-beta-naphthyl propionate
- 2-Naphthalenol, decahydro-, propanoate
Comparison
Decahydro-2-naphthyl propionate is unique due to its fully hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to partially hydrogenated or non-hydrogenated naphthalene derivatives. This uniqueness makes it valuable in specific applications where stability and reactivity are crucial.
Propiedades
Número CAS |
67874-79-7 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl propanoate |
InChI |
InChI=1S/C13H22O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h10-12H,2-9H2,1H3 |
Clave InChI |
OZTDQTXYXZFKJA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1CCC2CCCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
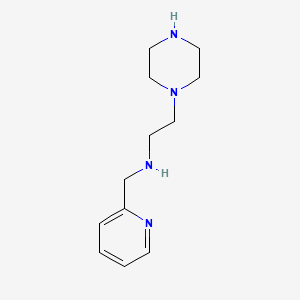

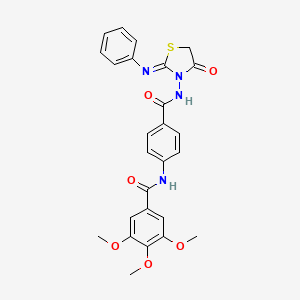

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
